molecular formula C10H15N3S B13248559 3,5,6,7-Tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-thiane]

3,5,6,7-Tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-thiane]

Cat. No.: B13248559
M. Wt: 209.31 g/mol
InChI Key: AIQPPUSMQAKALG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5,6,7-Tetrahydrospiro[imidazo[4,5-c]pyridine-4,4’-thiane] typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable imidazo[4,5-c]pyridine derivative with a thiane precursor in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for 3,5,6,7-Tetrahydrospiro[imidazo[4,5-c]pyridine-4,4’-thiane] are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade equipment, and ensuring compliance with safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

3,5,6,7-Tetrahydrospiro[imidazo[4,5-c]pyridine-4,4’-thiane] can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles such as halides, amines, and thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.

Scientific Research Applications

3,5,6,7-Tetrahydrospiro[imidazo[4,5-c]pyridine-4,4’-thiane] has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3,5,6,7-Tetrahydrospiro[imidazo[4,5-c]pyridine-4,4’-thiane] involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5,6,7-Tetrahydrospiro[imidazo[4,5-c]pyridine-4,4’-thiane] is unique due to its thiane ring, which imparts distinct chemical and biological properties. This structural feature may influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C10H15N3S

Molecular Weight

209.31 g/mol

IUPAC Name

spiro[1,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,4'-thiane]

InChI

InChI=1S/C10H15N3S/c1-4-13-10(2-5-14-6-3-10)9-8(1)11-7-12-9/h7,13H,1-6H2,(H,11,12)

InChI Key

AIQPPUSMQAKALG-UHFFFAOYSA-N

Canonical SMILES

C1CNC2(CCSCC2)C3=C1NC=N3

Origin of Product

United States

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